

3,5-Diethynylpyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3,5-Diethynylpyridine

Cat. No.: B1337693

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethynylpyridine is a versatile heterocyclic building block characterized by a pyridine ring functionalized with two ethynyl groups at the 3 and 5 positions. This unique structure imparts rigidity and linearity, making it a valuable component in the construction of supramolecular assemblies, functional polymers, and metal-organic frameworks (MOFs). Its electron-deficient pyridine core and the reactive terminal alkyne groups also make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **3,5-diethynylpyridine**, with a focus on experimental protocols and data relevant to researchers in chemistry and drug discovery.

Chemical and Physical Properties

3,5-Diethynylpyridine is a solid at room temperature with a molecular formula of C_9H_5N .^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₅ N	[1]
Molecular Weight	127.14 g/mol	[1]
CAS Number	67227-90-1	[1]
Appearance	White to light yellow to light orange powder/crystal	
Melting Point	70-76 °C	
IUPAC Name	3,5-diethynylpyridine	[1]
InChI	InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H	[1]
InChIKey	VERYSOHHELIELQ-UHFFFAOYSA-N	[1]
SMILES	C#CC1=CC(=CN=C1)C#C	[1]

Synthesis of 3,5-Diethynylpyridine

The most common and efficient method for the synthesis of **3,5-diethynylpyridine** is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. For the synthesis of **3,5-diethynylpyridine**, the typical starting material is 3,5-dibromopyridine, which is reacted with a protected or unprotected acetylene source.

General Experimental Protocol: Sonogashira Coupling

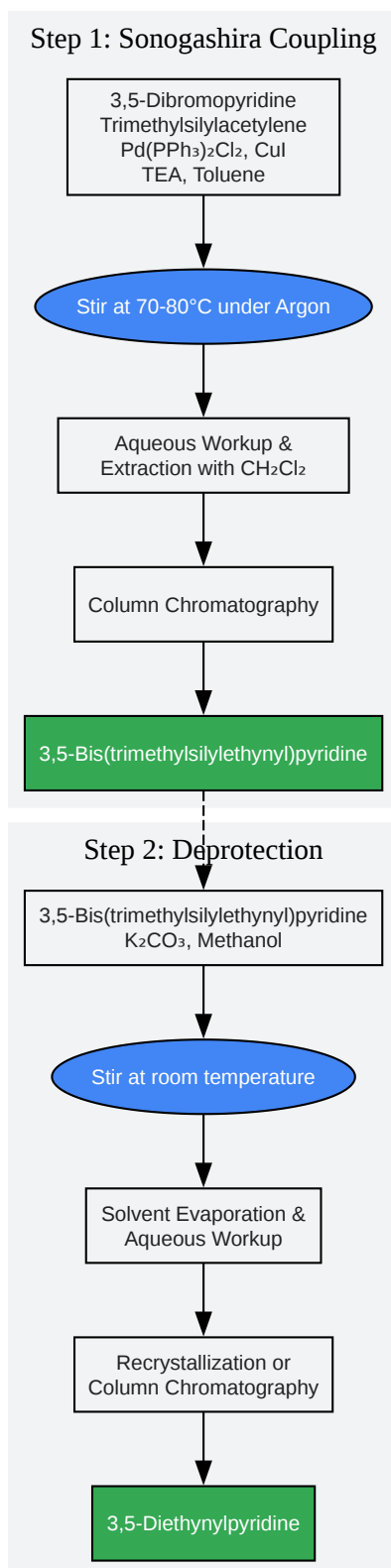
The following is a representative protocol for the synthesis of **3,5-diethynylpyridine** from 3,5-dibromopyridine and trimethylsilylacetylene, followed by deprotection.

Materials:

- 3,5-Dibromopyridine
- Trimethylsilylacetylene (TMSA)

- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or Diisopropylamine (DIPA)
- Toluene or Tetrahydrofuran (THF), anhydrous
- Potassium carbonate (K_2CO_3) or Tetrabutylammonium fluoride (TBAF)
- Methanol
- Dichloromethane
- Silica gel for column chromatography

Reaction Workflow:



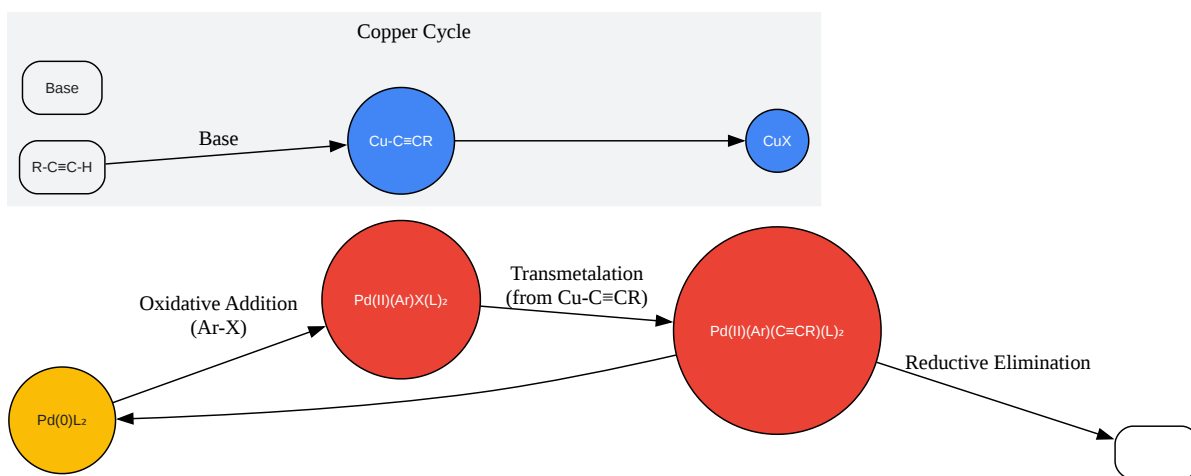
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Figure 1: General workflow for the synthesis of **3,5-diethynylpyridine**.

Procedure:

- **Sonogashira Coupling:** To a solution of 3,5-dibromopyridine (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v) are added bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq). The mixture is degassed with argon for 15 minutes. Trimethylsilylacetylene (2.2 eq) is then added, and the reaction mixture is heated to 70-80 °C and stirred under an argon atmosphere for 12-24 hours.
- **Work-up and Purification (Step 1):** After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-bis(trimethylsilylethynyl)pyridine.
- **Deprotection:** The purified 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) is dissolved in methanol. Potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
- **Work-up and Purification (Step 2):** The methanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by recrystallization or a short column chromatography to yield pure **3,5-diethynylpyridine**.

Catalytic Cycle of the Sonogashira Coupling:



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Figure 2: Catalytic cycle of the Sonogashira cross-coupling reaction.

Spectroscopic Data

While a comprehensive, publicly available dataset of the spectra for **3,5-diethynylpyridine** is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.5	s	H-2, H-6
~7.8	s	H-4
~3.2	s	$C\equiv C-H$

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~150	C-2, C-6
~140	C-4
~122	C-3, C-5
~82	C \equiv C-H
~78	C \equiv C-H

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3300	C-H stretch (alkynyl)
~2100	C \equiv C stretch (alkynyl)
~1580, 1450	C=C, C=N stretch (aromatic)

UV-Vis Spectroscopy

λ_{max} (nm)	Solvent
~250-260	Dichloromethane
~290-300	Dichloromethane

Applications

The rigid, linear geometry and the presence of two reactive alkyne functionalities make **3,5-diethynylpyridine** a valuable building block in several areas of chemical science.

Drug Development

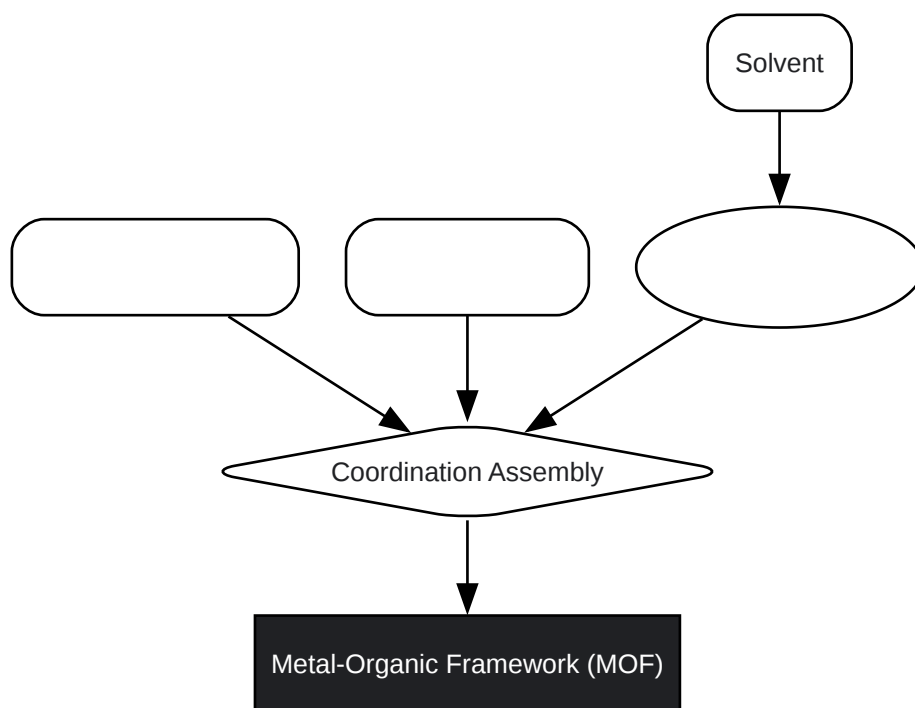
While specific examples of **3,5-diethynylpyridine** in marketed drugs are not readily available, its structural motifs are of significant interest in medicinal chemistry. The pyridine core is a common feature in many biologically active molecules, and the ethynyl groups provide a

handle for further functionalization via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to link to other molecules or to introduce pharmacophores. The rigid nature of the linker can be used to control the spatial orientation of substituents in the design of enzyme inhibitors or receptor ligands.

Materials Science

A significant application of **3,5-diethynylpyridine** is as a linker molecule in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.^{[2][3]} The nitrogen atom of the pyridine ring and the alkyne groups can coordinate to metal centers, leading to the formation of extended, porous structures. These materials have potential applications in gas storage, catalysis, and sensing. The di-functional nature of the molecule allows for the creation of linear chains or more complex three-dimensional networks, depending on the coordination geometry of the metal ion.

Logical Relationship in MOF Synthesis:



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Figure 3: Logical relationship in the synthesis of MOFs using **3,5-diethynylpyridine**.

Safety Information

3,5-Diethynylpyridine is classified as a hazardous substance.^[1]

- GHS Hazard Statements:
 - H315: Causes skin irritation.^[1]
 - H319: Causes serious eye irritation.^[1]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P332+P313: If skin irritation occurs: Get medical advice/attention.
 - P337+P313: If eye irritation persists: Get medical advice/attention.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3,5-Diethynylpyridine is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the Sonogashira coupling is well-established, providing a reliable route to this compound. The presence of a pyridine ring and two terminal alkyne functionalities in a rigid linear arrangement offers numerous possibilities for the construction of complex and functional molecules. Further research into the applications of **3,5-diethynylpyridine** is likely to uncover new opportunities in drug discovery, catalysis, and the development of advanced materials.

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